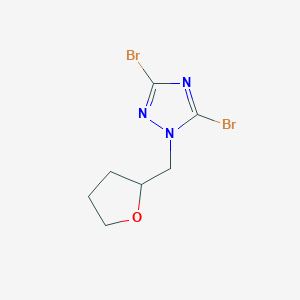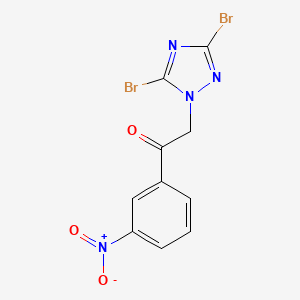
2-(Dibromo-1H-1,2,4-triazol-1-yl)-1-(3-nitrophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dibromo-1H-1,2,4-triazol-1-yl)-1-(3-nitrophenyl)ethan-1-one (DBTNPE) is an organic compound that has gained significant attention in recent years due to its versatile applications in various scientific fields. It is a highly reactive molecule that can be used as a reagent in organic synthesis, as a catalyst in certain reactions, and in the development of novel drugs. DBTNPE is also known for its ability to act as an antioxidant and anti-inflammatory agent.
Aplicaciones Científicas De Investigación
Triazole Derivatives: A Patent Review
Triazole derivatives have been extensively studied for their broad range of biological activities. The synthesis and biological evaluation of these compounds have led to their incorporation in various therapeutic agents. Their applications span anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, emphasizing the need for efficient, green chemistry-focused synthesis methods. This review highlights the importance of finding new prototypes against resistant bacteria and neglected diseases, underscoring the continuous demand for novel triazole derivatives in addressing global health challenges (Ferreira et al., 2013).
Novel Brominated Flame Retardants
The review on novel brominated flame retardants, including triazole derivatives, discusses their occurrence in indoor air, dust, consumer goods, and food. It highlights the environmental and health implications of these compounds, emphasizing the need for more research on their occurrence, environmental fate, and toxicity. This review demonstrates the dual role of triazole derivatives as both flame retardants and compounds of potential toxicological concern, pointing to the critical balance between their industrial applications and environmental health impacts (Zuiderveen et al., 2020).
Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles
This review explores the diverse synthetic routes for the synthesis of 1,4-disubstituted 1,2,3-triazoles, underscoring the biological importance of 1,2,3-triazole compounds. The focus on copper and non-copper catalysts, different solvents, and substrates highlights the versatility of triazole derivatives in drug discovery and the development of new biologically active compounds. The review underscores the significant interest in triazole derivatives for their wide range of biological activities, further supporting the potential applications of specific triazole compounds like 2-(Dibromo-1H-1,2,4-triazol-1-yl)-1-(3-nitrophenyl)ethan-1-one in scientific research and pharmaceutical development (Kaushik et al., 2019).
Environmental Concentrations and Toxicology of 2,4,6-Tribromophenol
The review on 2,4,6-tribromophenol, a compound structurally related to the broader category of brominated and nitro-substituted phenyl derivatives, summarizes its occurrence, toxicokinetics, and toxicodynamics in the environment. This compound serves as an intermediate in the synthesis of brominated flame retardants and highlights the ubiquity and toxicological concerns of brominated compounds in the environment. The review emphasizes the need for more research on the environmental impact and health risks of such compounds, indirectly relating to the environmental and health implications of triazole derivatives and their brominated counterparts (Koch & Sures, 2018).
Propiedades
IUPAC Name |
2-(3,5-dibromo-1,2,4-triazol-1-yl)-1-(3-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N4O3/c11-9-13-10(12)15(14-9)5-8(17)6-2-1-3-7(4-6)16(18)19/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALZIFOAXNXGBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

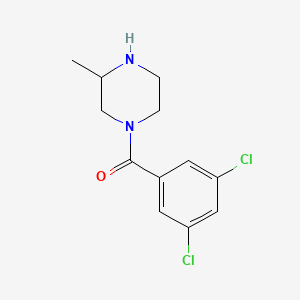
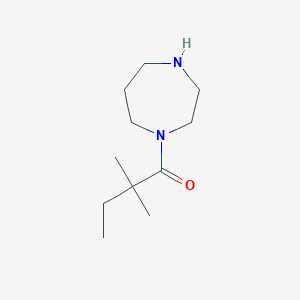
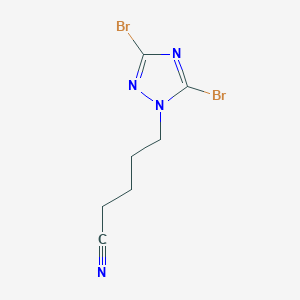
![1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine; 95%](/img/structure/B6362631.png)
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B6362644.png)
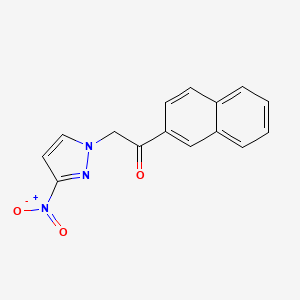
![1-(Pyridin-2-ylmethyl)piperidin-4-one, {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid, 95%](/img/structure/B6362667.png)
![3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362681.png)

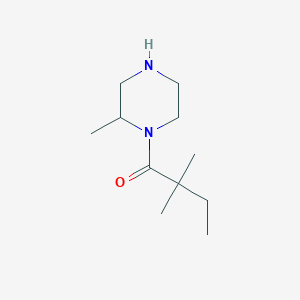
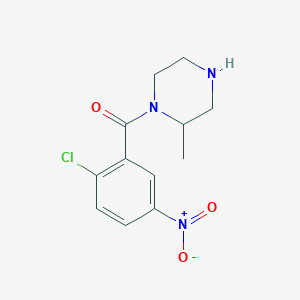
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362706.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362708.png)
